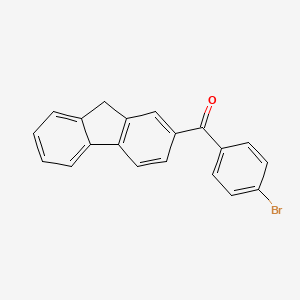![molecular formula C12H20BNO2 B14148351 Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate CAS No. 89291-32-7](/img/structure/B14148351.png)
Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronate ester group, which imparts distinct reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate typically involves the reaction of 2-[1-(dimethylamino)ethyl]phenylboronic acid with dimethyl sulfate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The process can be summarized as follows:
Starting Materials: 2-[1-(dimethylamino)ethyl]phenylboronic acid and dimethyl sulfate.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), and controlled temperature (0-25°C).
Procedure: The boronic acid is dissolved in the anhydrous solvent, followed by the slow addition of dimethyl sulfate. The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, recycling of solvents and reagents can be implemented to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to the corresponding boronic acid using hydrogen peroxide or other oxidizing agents.
Reduction: Reduction of the boronate ester can yield the corresponding borane or borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvent.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: 2-[1-(dimethylamino)ethyl]phenylboronic acid.
Reduction: 2-[1-(dimethylamino)ethyl]phenylborane.
Substitution: Various substituted boronate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The compound’s effects are mediated through pathways involving boron chemistry, such as the formation of boron-oxygen or boron-nitrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the dimethylaminoethyl group.
Pinacol boronic ester: Another boronate ester commonly used in organic synthesis.
2-(Dimethylamino)ethyl methacrylate: A compound with a similar dimethylaminoethyl group but different functional groups.
Uniqueness
Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate is unique due to the presence of both the dimethylaminoethyl group and the boronate ester group. This combination imparts distinct reactivity and functionality, making it valuable in various applications, particularly in the field of organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
89291-32-7 |
|---|---|
Formule moléculaire |
C12H20BNO2 |
Poids moléculaire |
221.11 g/mol |
Nom IUPAC |
1-(2-dimethoxyboranylphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H20BNO2/c1-10(14(2)3)11-8-6-7-9-12(11)13(15-4)16-5/h6-10H,1-5H3 |
Clé InChI |
UGPKKYOURRYWFU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1C(C)N(C)C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14148278.png)
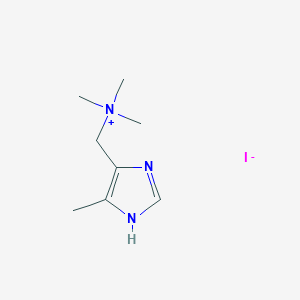
![2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14148290.png)
![1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol](/img/structure/B14148292.png)
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
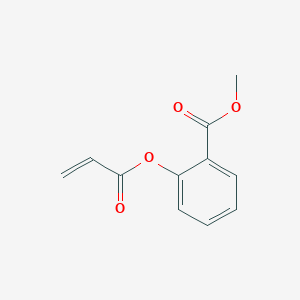
![Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14148305.png)
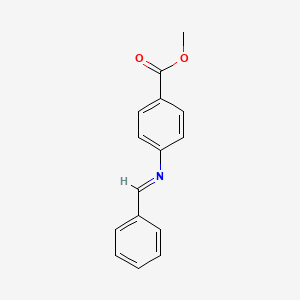
![[4-(5-formylthiophen-2-yl)-2,2,6,6-tetramethyl-3,6-dihydropyridin-1(2H)-yl]oxidanyl](/img/structure/B14148313.png)
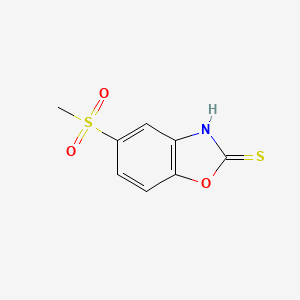
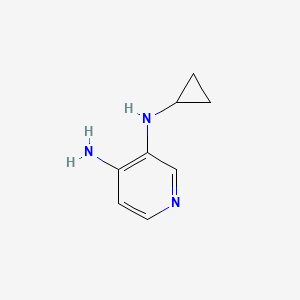
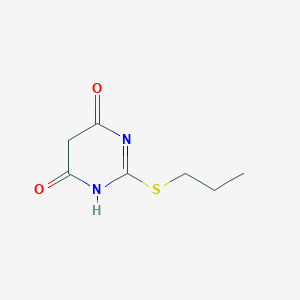
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B14148322.png)
